(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a synthetic organic compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the oxolane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the aryl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxolane ring and the bromomethyl group.
Coupling Reactions: The trifluoromethyl-substituted phenyl group can be involved in various coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Oxolanes: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, affecting their function. The bromomethyl group could act as a reactive site for covalent modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Bromomethyl)-4-[4-(methyl)phenyl]oxolane: Similar structure with a methyl-substituted phenyl group instead of a trifluoromethyl-substituted phenyl group.
Uniqueness
The presence of the trifluoromethyl group imparts unique electronic properties to the compound, potentially enhancing its reactivity and interactions with biological targets. The bromomethyl group provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C12H12BrF3O |
---|---|
Molecular Weight |
309.12 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
ZJBXBTCZRFNBFS-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.